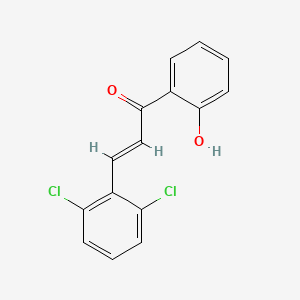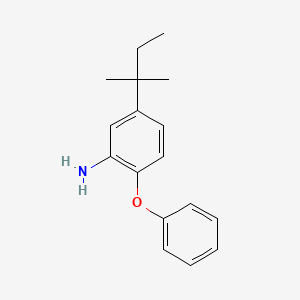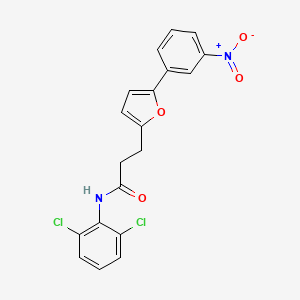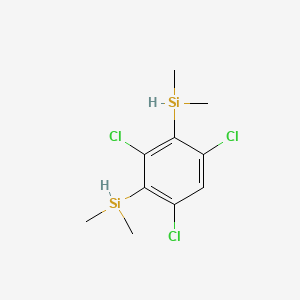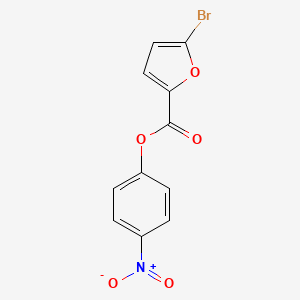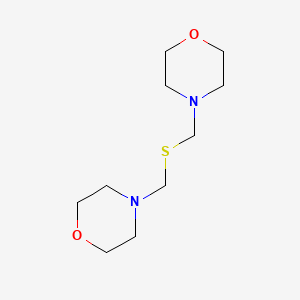
Benzaldehyde, p-nitro-, azine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
对硝基苯甲醛腙是一种有机化合物,属于腙类。腙类以其结构中存在氮氮双键 (N=N) 为特征。这种特殊的化合物来源于苯甲醛,并在苯环的对位上连接了一个硝基 (NO2)。腙键由两个对硝基苯甲醛分子与肼缩合而成。
准备方法
合成路线和反应条件: 对硝基苯甲醛腙的合成通常涉及对硝基苯甲醛与肼的反应。反应通过形成一个腙中间体进行,然后该中间体进行缩合形成腙键。该反应通常在回流条件下,在合适的溶剂(如乙醇或甲醇)中进行。反应可表示如下:
[ 2 \text{C}_7\text{H}_5\text{NO}_3 + \text{N}2\text{H}4 \rightarrow \text{C}{14}\text{H}{10}\text{N}_4\text{O}_4 + 2 \text{H}_2\text{O} ]
工业生产方法: 对硝基苯甲醛腙的工业生产可能涉及类似的合成路线,但规模更大。反应条件经过优化,以确保产品的高产率和纯度。使用连续流反应器和自动化系统可以提高生产过程的效率。
化学反应分析
反应类型: 对硝基苯甲醛腙经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的硝基取代腙。
还原: 硝基的还原可以生成氨基取代腙。
取代: 亲电取代反应可以在苯环上发生,导致形成各种衍生物。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用还原剂,例如在钯催化剂 (Pd/C) 或硼氢化钠 (NaBH4) 存在下氢气 (H2)。
取代: 亲电取代反应可能涉及卤素 (Cl2, Br2) 或硝化剂 (HNO3) 等试剂。
主要产物:
氧化: 硝基取代腙。
还原: 氨基取代腙。
取代: 卤代或硝基腙衍生物。
科学研究应用
对硝基苯甲醛腙在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的构建模块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医药: 探索其在药物开发中的潜在用途以及作为药物化学中药效团的作用。
工业: 用于生产染料、颜料和其他工业化学品。
作用机制
对硝基苯甲醛腙的作用机制涉及它与各种分子靶标的相互作用。硝基可以被还原形成与细胞成分相互作用的反应性中间体。腙键也可能在化合物的反应活性中发挥作用。确切的分子途径和靶标正在进行研究。
类似化合物:
间硝基苯甲醛腙: 结构相似,但硝基位于间位。
邻硝基苯甲醛腙: 结构相似,但硝基位于邻位。
对氨基苯甲醛腙: 结构相似,但具有氨基而不是硝基。
独特性: 对硝基苯甲醛腙因硝基的特殊位置而独一无二,这影响了它的化学反应性和潜在应用。对位允许与间位和邻位对应物相比,具有不同的电子效应和空间效应。
相似化合物的比较
Benzaldehyde, m-nitro-, azine: Similar structure but with the nitro group in the meta position.
Benzaldehyde, o-nitro-, azine: Similar structure but with the nitro group in the ortho position.
Benzaldehyde, p-amino-, azine: Similar structure but with an amino group instead of a nitro group.
Uniqueness: Benzaldehyde, p-nitro-, azine is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and potential applications. The para position allows for distinct electronic and steric effects compared to its meta and ortho counterparts.
属性
分子式 |
C14H10N4O4 |
|---|---|
分子量 |
298.25 g/mol |
IUPAC 名称 |
(E)-1-(4-nitrophenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]methanimine |
InChI |
InChI=1S/C14H10N4O4/c19-17(20)13-5-1-11(2-6-13)9-15-16-10-12-3-7-14(8-4-12)18(21)22/h1-10H/b15-9+,16-10+ |
InChI 键 |
YWEOYAUKSPQBMW-KAVGSWPWSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1C=NN=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



